N-(4-Aminopyridin-2-yl)acetamide
Overview
Description
N-(4-Aminopyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Spectroscopic and Molecular Docking Studies
N-(5-Aminopyridin-2-yl)acetamide (a closely related compound) was studied for its conformational analysis, structural parameters, and vibrational frequencies using density functional theory. The research highlighted its potential bioactivity, particularly as an inhibitor against diabetic nephropathy, indicated by molecular docking analysis (Asath et al., 2016).
2. Chemical Rearrangement Studies
The reaction of 3-halo-4-aminopyridines with acyl chlorides and triethylamine, leading to the formation of pyridin-4-yl α-substituted acetamide products, was studied. This research demonstrated a unique rearrangement reaction providing a new pathway for synthesizing related compounds (Getlik et al., 2013).
3. Development of Antiallergic Agents
N-(Pyridin-4-yl)-(indol-3-yl)acetamides, structurally related to N-(4-Aminopyridin-2-yl)acetamide, were synthesized as part of the search for novel antiallergic compounds. One compound in this series demonstrated significant antiallergic activity, being more potent than conventional antiallergic drugs in certain assays (Menciu et al., 1999).
4. Corrosion Inhibition Research
2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and their properties as corrosion inhibitors were investigated. This research contributes to the field of materials science, particularly in the development of novel corrosion prevention techniques (Yıldırım & Cetin, 2008).
5. Antimicrobial Activity Studies
A study on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, related to this compound, revealed their potential as antiallergic agents, with significant antimicrobial activities demonstrated by certain compounds (Menciu et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-(4-Aminopyridin-2-yl)acetamide are currently unknown . The compound belongs to the class of organic compounds known as N-acyl-phenylureas . These are urea derivatives where one nitrogen atom of the urea group is linked to a phenyl group and the other is acylated
Mode of Action
It is known that the compound has an amide bond that is susceptible to hydrolysis under acidic or basic conditions, potentially yielding 4-aminopyridine and acetic acid. The amine group might participate in further reactions like alkylation or acylation depending on the reaction conditions.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown Given its potential reactivity, the compound may have various effects depending on the specific biochemical pathways it interacts with
Biochemical Analysis
Biochemical Properties
N-(4-Aminopyridin-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and overall cellular metabolism .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in cell growth and differentiation, thereby impacting cellular behavior and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, it may interact with specific proteins, altering their conformation and function. These interactions can result in changes in gene expression and cellular metabolism, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior. Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. It can interact with specific transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and effectiveness, highlighting the importance of understanding its transport mechanisms in research and therapeutic contexts .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-aminopyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLUCZOWEKZFQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512522 | |
Record name | N-(4-Aminopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75279-39-9 | |
Record name | N-(4-Aminopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.